![molecular formula C22H18ClN5O2 B2874769 8-(2-氯苄基)-1,3-二甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 847339-02-0](/img/structure/B2874769.png)

8-(2-氯苄基)-1,3-二甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

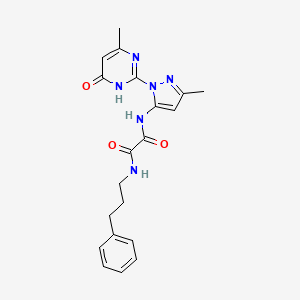

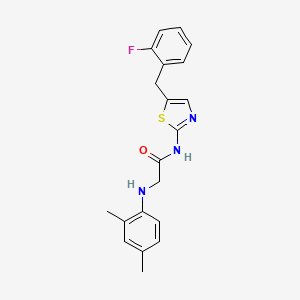

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine dione structure. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine nucleus is one of the most important and widely exploited heterocyclic rings for the development of bioactive molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the imidazole ring and the attachment of the various substituents. For example, 6-chloro-9H-purine could be used as the starting material, and the appropriate alkyl bromide or benzyl chloride derivatives could be reacted in a solution of DMF under basic conditions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is known to participate in a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .科学研究应用

Antimicrobial Agent Development

The structural similarity of this compound to known antimicrobial agents suggests potential use in developing new treatments for bacterial and fungal infections. The presence of the imidazo[2,1-f]purine moiety is particularly noteworthy, as it is found in several antimicrobial compounds . Research could explore its efficacy against a range of pathogens, particularly those resistant to current medications.

Chemotherapy Agent Research

Compounds with high nitrogen content, such as this one, have been increasingly studied for their potential as chemotherapy agents . The 1,3-dimethyl-7-phenyl group could interact with biological targets in cancer cells, leading to the development of novel anticancer drugs.

Antifungal Applications

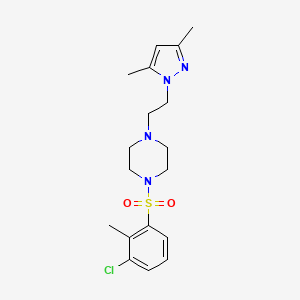

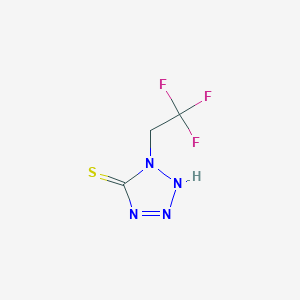

The 1,2,4-triazole derivatives are known for their antifungal properties . This compound could serve as a starting point for synthesizing new derivatives with enhanced antifungal activity, potentially leading to the creation of more effective antifungal medications.

Pesticide Design

The triazole moiety is a common feature in commercial pesticides. Given the structural features of this compound, it could be used to design new pesticides with improved efficacy and safety profiles .

Drug Design and Discovery

As an intermediate in drug synthesis, this compound could be valuable in the design and discovery of new drugs. Its complex structure allows for multiple modifications, which could lead to the development of drugs with various therapeutic applications .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell division cycle and modulate gene transcription .

Mode of Action

This compound acts as a CDK inhibitor . It interacts with CDKs, inhibiting their activity and leading to changes in the cell cycle and gene transcription . The compound shows a novel CDKs selectivity profile .

Biochemical Pathways

The compound affects the CDK-cyclin complexes that regulate the cell division cycle and gene transcription . By inhibiting CDKs, it disrupts these pathways and their downstream effects .

Pharmacokinetics

Derivatives of similar compounds have shown improved potency, metabolic stability, aqueous solubility, and anti-proliferative activity .

Result of Action

The inhibition of CDKs by this compound leads to changes in the cell cycle and gene transcription . This can result in anti-proliferative effects, making it potentially useful as an anticancer agent .

安全和危害

属性

IUPAC Name |

6-[(2-chlorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-25-19-18(20(29)26(2)22(25)30)28-13-17(14-8-4-3-5-9-14)27(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXSVZHLASVCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)